molecular formula C15H16ClN3O3 B12898990 N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide

N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide

Katalognummer: B12898990
Molekulargewicht: 321.76 g/mol
InChI-Schlüssel: ARFALSRFGYNQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-chloroquinoline with appropriate reagents to introduce the butyryloxy and acetimidamide groups. One common method involves the use of alkyl bromides and a ruthenium (II) catalyst to achieve C-H bond activation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its quinoline core.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C15H16ClN3O3

Molekulargewicht

321.76 g/mol

IUPAC-Name

[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] butanoate

InChI

InChI=1S/C15H16ClN3O3/c1-2-4-14(20)22-19-13(17)9-21-12-7-6-11(16)10-5-3-8-18-15(10)12/h3,5-8H,2,4,9H2,1H3,(H2,17,19)

InChI-Schlüssel

ARFALSRFGYNQKF-UHFFFAOYSA-N

Isomerische SMILES

CCCC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N

Kanonische SMILES

CCCC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.